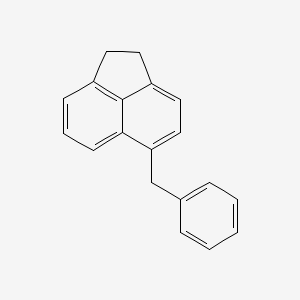

5-Benzylacenaphthene

Description

Properties

CAS No. |

4657-91-4 |

|---|---|

Molecular Formula |

C19H16 |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

5-benzyl-1,2-dihydroacenaphthylene |

InChI |

InChI=1S/C19H16/c1-2-5-14(6-3-1)13-17-12-11-16-10-9-15-7-4-8-18(17)19(15)16/h1-8,11-12H,9-10,13H2 |

InChI Key |

JTAHNLOODJBCHW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation Method

The Friedel-Crafts alkylation is a classical and widely applied method for introducing alkyl groups onto aromatic rings, including acenaphthene derivatives. This method typically employs alkyl halides or alcohols as alkylating agents and Lewis acid catalysts such as aluminum chloride (AlCl3), boron trifluoride (BF3), or hydrogen fluoride (HF).

- Mechanism : The Lewis acid activates the alkyl halide or alcohol, generating a carbocation or related electrophilic species that attacks the aromatic ring, leading to alkylation.

- Application to 5-Benzylacenaphthene : Benzyl chloride or benzyl alcohol can be used as the alkylating agent to introduce the benzyl substituent at the 5-position of acenaphthene.

- Catalysts : Aluminum chloride is the most common catalyst, but boron trifluoride and hydrogen fluoride offer advantages such as fewer colored by-products.

- Reaction Conditions : The reaction is typically conducted in an inert solvent like toluene at controlled temperatures to avoid polyalkylation or resin formation.

- High selectivity for monoalkylation when carefully controlled.

- Readily available reagents and catalysts.

- Possible formation of polyalkylated by-products.

- Sensitivity to reaction conditions; harsh conditions may degrade the aromatic substrate.

- Aluminum chloride reacts with alcohols, requiring larger catalyst amounts.

Representative Reaction Scheme :

$$

\text{Acenaphthene} + \text{Benzyl chloride} \xrightarrow[\text{solvent}]{\text{AlCl}_3} \text{5-Benzylacenaphthene}

$$

Yield and Purity : Literature reports yields ranging from moderate to high (50–70%) depending on catalyst loading and reaction time.

Alternative Alkylation Approaches

- Use of Boron Trifluoride or Hydrogen Fluoride Catalysts : These catalysts facilitate alkylation with fewer side reactions and colored by-products compared to aluminum chloride. They are particularly effective with olefins or alcohols as alkylating agents.

- Alkylation via Grignard Reagents : Secondary and tertiary alkyl groups can be introduced via Grignard reagents reacting with aryl ketones followed by dehydration and reduction. This approach offers control over alkyl substituent structure but is less common for benzyl groups on acenaphthene.

- Radical Alkylation : Alkyl radicals generated from organic lead salts or acyl peroxides can alkylate aromatic rings, including naphthalene derivatives, but this method is less selective and less commonly applied for 5-Benzylacenaphthene.

Comparative Data Table of Preparation Methods

| Preparation Method | Alkylating Agent | Catalyst | Solvent | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | Benzyl chloride/alcohol | Aluminum chloride (AlCl3), Boron trifluoride (BF3) | Toluene or inert solvent | 50–70 | High selectivity, well-established | Polyalkylation risk, catalyst sensitivity |

| Grignard Alkylation | Benzyl magnesium halide | Pd catalyst (if coupling) | Ether solvents | Variable | Control over alkyl group structure | Multi-step, less common for benzylation |

| Radical Alkylation | Benzyl radicals | Organic lead salts, peroxides | Various | Low to moderate | Alternative pathway for difficult substrates | Low selectivity, side reactions |

| Cross-Coupling Reactions | Benzyl boronic acids/halides | Pd(0) complexes | Various | High (literature for analogues) | Versatile, mild conditions | Requires halogenated substrates, catalyst cost |

Research Findings and Notes

- The Friedel-Crafts alkylation remains the most practical and frequently used method for preparing 5-Benzylacenaphthene due to its straightforward procedure and reasonable yields.

- Catalyst choice significantly affects product purity and yield; boron trifluoride offers cleaner reactions but is less commonly used due to handling difficulties.

- Side reactions such as polyalkylation and resin formation can be minimized by controlling catalyst amount, reaction time, and temperature.

- Alternative methods like Grignard-based alkylation and cross-coupling reactions provide routes with potentially higher selectivity but require more complex starting materials and conditions.

- No direct preparation of 5-Benzylacenaphthene via Sonogashira or Suzuki coupling has been reported, but these methods are promising for future synthetic developments based on analogous aromatic systems.

Chemical Reactions Analysis

Types of Reactions

5-Benzylacenaphthene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzyl or acenaphthene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted acenaphthene compounds.

Scientific Research Applications

5-Benzylacenaphthene has several applications in scientific research:

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Benzylacenaphthene involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Limitations in Evidence

All chemical data relate to structurally or functionally distinct substances, such as:

- Benzylacetone (4-phenylbutan-2-one, CAS 2550-26-7) .

- Phenyl-substituted alkanes (e.g., 5-Phenyldodecane, CAS 2719-63-3) .

- Benzoate esters (e.g., methyl benzoate, isopropyl benzoate) .

No data tables, synthesis methods, or safety profiles for 5-Benzylacenaphthene are present in the evidence.

Available Data on Related Compounds

(i) Benzylacetone (4-Phenylbutan-2-one)

- CAS No.: 2550-26-7 .

- Molecular Formula : C₁₀H₁₂O.

- Structure: Aromatic ketone with a benzyl group attached to a butanone backbone.

- Safety Data :

(ii) Phenylalkanes

| Compound Name | CAS No. | Structure Description |

|---|---|---|

| 5-Phenyldodecane | 2719-63-3 | Benzene attached to a dodecane chain |

| 5-Phenyltetradecane | 4534-56-9 | Benzene with a tetradecane chain |

| 5-Phenylundecane | 4537-15-9 | Benzene with an undecane chain |

These are linear alkanes with a phenyl substituent, differing in chain length and branching.

(iii) Benzoate Esters

| Compound | CAS No. | Substituent Type |

|---|---|---|

| Methyl benzoate | 93-58-3 | Aliphatic saturated straight |

| Isopropyl benzoate | 939-48-0 | Aliphatic saturated branched |

| cis-3-Hexenyl benzoate | 25152-85-6 | Aliphatic unsaturated straight |

Benzoates vary in ester group complexity, affecting volatility and reactivity.

Hypothetical Comparison Framework

Critical Notes

Data Gaps : The absence of 5-Benzylacenaphthene in the evidence precludes authoritative analysis.

Safety and Handling : For analogous aromatic compounds (e.g., benzyl derivatives), standard precautions for flammability and toxicity apply .

Recommendations for Further Research

To address the query adequately, consult specialized databases or literature on:

- Acenaphthene derivatives (e.g., substituted acenaphthenes).

- Benzyl-functionalized polycyclic aromatics in peer-reviewed journals.

- Synthetic protocols for benzyl-acenaphthene hybrids.

Without access to such sources, a definitive comparison cannot be constructed.

Biological Activity

5-Benzylacenaphthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological properties, including antineoplastic, anti-inflammatory, antifungal, and antibacterial activities. This article synthesizes current research findings on the biological activity of 5-benzylacenaphthene, highlighting in vitro studies, predictive modeling, and case studies.

Chemical Structure and Properties

5-Benzylacenaphthene is derived from acenaphthene with a benzyl substituent at the 5-position. Its molecular formula is , and it features a fused ring system that contributes to its biological activity.

Anticancer Activity

Research utilizing the Prediction of Activity Spectra for Substances (PASS) software indicates a high probability of antineoplastic activity for 5-benzylacenaphthene. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 45 µg/mL against SK-MEL-28 melanoma cells, indicating significant potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory properties of 5-benzylacenaphthene have also been explored. Predictive modeling suggests that compounds with similar structures can inhibit pro-inflammatory cytokines. In vitro assays have shown that 5-benzylacenaphthene can reduce the expression of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages .

Antifungal and Antibacterial Activities

Preliminary studies suggest that 5-benzylacenaphthene possesses antifungal and antibacterial properties. The compound has shown effectiveness against various fungal strains in laboratory settings, with minimum inhibitory concentration (MIC) values indicating its potential as a therapeutic agent in treating fungal infections. Additionally, antibacterial assays indicate activity against Gram-positive bacteria, further supporting its pharmacological relevance .

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of 5-benzylacenaphthene on human cancer cell lines. The results indicated that the compound induced apoptosis in treated cells, as evidenced by morphological changes and flow cytometry analysis . The study concluded that 5-benzylacenaphthene could serve as a lead compound for developing new anticancer therapies.

Predictive Modeling Analysis

Using PASS software, researchers assessed the biological activity spectrum of 5-benzylacenaphthene alongside other PAHs. The analysis revealed a strong likelihood of various biological activities, including anti-inflammatory and antibacterial effects, with predicted probabilities exceeding 0.8 for several activities .

Data Tables

Q & A

Q. How can researchers ensure data integrity when publishing studies on 5-Benzylacenaphthene?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.